Melphalan flufenamide

准备方法

化学反应分析

科学研究应用

FDA Approval and Indications

Melflufen received accelerated approval from the U.S. Food and Drug Administration (FDA) for use in patients with relapsed or refractory multiple myeloma who have received at least four prior lines of therapy. The approval was based on results from the HORIZON trial, which demonstrated an overall response rate of 29% with a median duration of response of 5.5 months .

Key Clinical Trials

- HORIZON Study : This pivotal study evaluated melflufen's efficacy in heavily pretreated patients. Results indicated a modest overall response rate, highlighting the need for effective treatments in this challenging patient population .

- OCEAN Trial : A head-to-head comparison between melflufen plus dexamethasone and pomalidomide plus dexamethasone was conducted. The trial met its primary endpoint of progression-free survival (PFS), but safety concerns arose due to increased mortality risk associated with melflufen when combined with dexamethasone .

- LIGHTHOUSE Study : This randomized phase III study assessed melflufen combined with daratumumab and dexamethasone versus daratumumab alone in triple-class refractory multiple myeloma patients. The results showed a significantly higher overall response rate (59% vs 30%) for the melflufen group .

Efficacy Data

| Study | Overall Response Rate (%) | Median Duration of Response (months) | Median Progression-Free Survival (months) |

|---|---|---|---|

| HORIZON | 29 | 5.5 | Not reported |

| OCEAN | Not reported | Not reported | 6.8 (melflufen) vs 4.9 (pomalidomide) |

| LIGHTHOUSE | 59 | Not reported | Not reached (melflufen) vs 4.9 (daratumumab) |

Safety Concerns

While melflufen has shown promise in clinical efficacy, safety issues have emerged:

- Increased risk of hematological adverse events such as neutropenia and thrombocytopenia.

- The FDA issued a partial clinical hold on trials due to concerns regarding mortality rates observed in combination therapies involving melflufen .

Future Directions and Research Opportunities

Despite recent challenges, ongoing research is critical for understanding melflufen's full potential:

- Further studies are needed to clarify its efficacy in various combinations with other agents.

- Investigating the long-term safety profile and potential biomarkers for response may enhance patient selection.

- Exploration into other malignancies where aminopeptidase overexpression is prevalent could broaden its application beyond multiple myeloma .

作用机制

相似化合物的比较

生物活性

Melphalan flufenamide, also known as melflufen, is a novel alkylating peptide-drug conjugate designed primarily for the treatment of relapsed or refractory multiple myeloma. It is a more lipophilic prodrug of melphalan, which enhances its cellular uptake and therapeutic efficacy compared to traditional melphalan. This article delves into the biological activity of melflufen, detailing its mechanism of action, clinical efficacy, and safety profile, supported by data tables and research findings.

Melflufen operates through a unique mechanism that involves:

- Selective Uptake : Melflufen is taken up by malignant cells via passive diffusion due to its lipophilic nature. Once inside the cell, it is hydrolyzed by aminopeptidase N, which is often upregulated in cancer cells .

- DNA Damage : The hydrolysis releases melphalan, leading to rapid and irreversible DNA damage and subsequent apoptosis in tumor cells. This mechanism is particularly effective against cells that have developed resistance to conventional therapies .

Key Findings on DNA Damage

Research indicates that melflufen induces DNA damage more effectively than melphalan itself. For instance, studies showed that melflufen triggered a significant phosphorylation of γ-H2AX—a marker for DNA double-strand breaks—within just 2 hours of exposure in both sensitive and resistant multiple myeloma (MM) cell lines, whereas melphalan required longer exposure times to elicit a similar response .

Case Studies and Trials

Melflufen has been evaluated in several clinical trials, notably the phase 2 HORIZON study and the phase 3 OCEAN trial. Here are some key outcomes:

| Trial | Participants | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|

| HORIZON | 246 patients | 29% (95% CI 22%-37%) | Not specified | Not specified |

| OCEAN | 495 patients | 33% (95% CI 27%-39%) | 6.8 months (95% CI 5.0-8.5) | 19.8 months (95% CI 15.1-25.6) |

The OCEAN trial demonstrated that melflufen plus dexamethasone improved median PFS compared to pomalidomide plus dexamethasone (6.8 months vs. 4.9 months) with a hazard ratio of 0.79 .

Safety Profile

Melflufen's safety profile was found to be manageable but included risks such as thrombocytopenia, neutropenia, anemia, infections, and potential for secondary malignancies . The FDA initially granted accelerated approval for melflufen; however, this approval was revoked due to concerns regarding its efficacy and safety following confirmatory trials that did not demonstrate sufficient clinical benefit .

属性

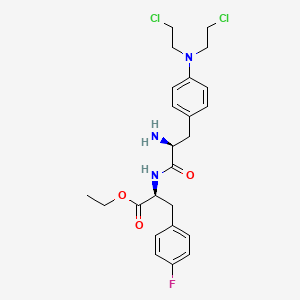

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZNKYXGZSVEHI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191461 | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Melphalan flufenamide is a more lipophilic prodrug of melphalan, which allows it to be more readily uptaken by cells. It is likely taken up into malignant cells by passive diffusion, where it is hydrolyzed by aminopeptidase N. The expression of aminopeptidases, along with other hydrolytic enzymes, is upregulated in many malignant cells, making the hydrolysis reaction to melphalan more favourable in a malignant cell. Increased concentrations of free melphalan in malignant cells leads to rapid irreversible DNA damage and apoptosis, reducing the potential for the development of resistance. Free melphalan is an nitrogen mustard derivative alkylating agent. Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations. While melphalan induces phosphorylation of the DNA damage marker γ-H2AX in melphalan sensitive cells at 6 hours, melphalan flufenamide induces γ-H2AX at 2 hours. Melphalan flufenamide is also able to induce γ-H2AX in melphalan-resistant cells. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

380449-51-4 | |

| Record name | Melphalan flufenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELPHALAN FLUFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。